tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
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Overview
Description
tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is a compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps in preventing unwanted reactions during chemical synthesis. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate typically involves the reaction of 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate involves the protection of amine groups. The tert-butoxycarbonyl (Boc) group is added to the amine under aqueous conditions using di-tert-butyl dicarbonate. This protection prevents the amine from participating in unwanted reactions during synthesis. The Boc group can be removed later using strong acids like trifluoroacetic acid, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(aminomethyl)benzoate
- tert-Butyl 2-aminobenzylcarbamate
- tert-Butyl 3-formylbenzylcarbamate
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Uniqueness
tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is unique due to its specific structure, which provides stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)21-14(19)13-9-7-12(8-10-13)11-18-15(20)22-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20) |
InChI Key |
HDDFIVIENRCCQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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